8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-cyclobutyl-1H-imidazo[1,5-a]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using standard reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine can be compared with other similar heterocyclic compounds such as:
8-Chloroimidazo[1,5-a]pyrazine: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
3-Cyclobutylimidazo[1,5-a]pyrazine:
The presence of both the chlorine atom and the cyclobutyl group in this compound makes it unique and potentially more versatile in various applications .
Biological Activity
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C₁₀H₈ClN₃
- Molecular Weight : 221.64 g/mol
- CAS Number : 936901-72-3
- Structure : The compound features a bicyclic imidazo[1,5-a]pyrazine core with a cyclobutyl substituent and a chlorine atom at the 8-position.
This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs), particularly the insulin-like growth factor 1 receptor (IGF-1R). The binding of IGF-1 to its receptor activates various downstream signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy in various cancer models .
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, in vitro studies have shown that it significantly reduces cell viability in breast (MCF-7), lung (A549), and cervical (Hela) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 1.05 ± 0.17 |
A549 | 0.98 ± 0.08 |
Hela | 1.28 ± 0.25 |
These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Kinase Inhibition
The compound has been characterized as a selective inhibitor of IGF-1R and other related kinases. Inhibition assays indicate that it effectively blocks the kinase activity associated with tumorigenesis, which is critical for the maintenance of malignant phenotypes in various cancers. This selectivity for IGF-1R is particularly important since overexpression of this receptor is commonly associated with aggressive tumor behavior .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Tumor Models : Animal studies have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of breast and lung cancer.
- Combination Therapies : When used in conjunction with conventional chemotherapeutics, such as doxorubicin, the compound has shown enhanced efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.
Properties
IUPAC Name |
8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTHPZLWERNYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C3N2C=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654992 | |
Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867166-09-4 | |
Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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